2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol
描述
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol (CAS: 150026-75-8) is a chiral intermediate in the synthesis of Montelukast sodium, a leukotriene receptor antagonist used to treat asthma and allergies . Structurally, it features a quinolinyl ethenyl group, a hydroxypropyl chain, and a propanol moiety. Its stereochemistry (R-configuration at the hydroxypropyl position) distinguishes it from the pharmacologically critical S-isomer (CAS: 287930-77-2), which is the desired intermediate for Montelukast sodium production . The compound is typically synthesized via multi-step processes involving palladium-catalyzed coupling and chiral resolution techniques .
属性
IUPAC Name |
(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHIDKYITZZTLA-MGUPHCMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114370 | |
| Record name | α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150026-75-8, 142569-70-8 | |
| Record name | α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150026-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用机制
Target of Action
The compound, 2-[3-®-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol, is a key intermediate used in the preparation of Montelukast. Montelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor. The CysLT1 receptor is involved in the pathophysiology of asthma and other conditions mediated by leukotrienes.
Mode of Action
As an intermediate in the synthesis of Montelukast, this compound contributes to the overall mechanism of action of the final drug. Montelukast works by binding to the CysLT1 receptors, thereby blocking the action of leukotrienes. Leukotrienes are substances in the human body that are associated with the inflammation and constriction of airway muscles and the accumulation of fluid in the lungs, all of which occur during an asthma attack.
Biochemical Pathways
The compound is involved in the leukotriene pathway. Leukotrienes are lipid mediators of inflammation, produced from arachidonic acid via the 5-lipoxygenase pathway. By blocking the CysLT1 receptors, Montelukast prevents leukotriene-mediated effects, such as bronchoconstriction, edema, mucus secretion, and cellular infiltration.
Pharmacokinetics
As an intermediate in the synthesis of montelukast, it contributes to the overall adme (absorption, distribution, metabolism, and excretion) properties of the final drug
Result of Action
The result of the action of this compound is the production of Montelukast, a drug that effectively controls and prevents symptoms of asthma and allergies. By blocking the CysLT1 receptors, Montelukast reduces inflammation, bronchoconstriction, and airway edema, thereby alleviating the symptoms of asthma.
Action Environment
The action environment of this compound is primarily the biochemical environment within the human body. Factors such as pH, temperature, and the presence of other molecules can influence its stability and efficacy.
生物活性
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol, commonly referred to as a derivative of Montelukast, is a compound with notable biological activity. Its structure includes a quinoline moiety, which is known for various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C29H28ClNO2
- Molecular Weight : 457.99 g/mol
- CAS Number : 150026-75-8
The compound acts primarily as a leukotriene receptor antagonist , which inhibits the action of leukotrienes in the body. Leukotrienes are inflammatory mediators involved in conditions such as asthma and allergic rhinitis. By blocking these receptors, the compound can reduce inflammation and bronchoconstriction.
Key Mechanisms:
- Inhibition of Leukotriene D4 (LTD4) : The compound selectively inhibits LTD4 from binding to its receptors, thereby preventing airway constriction and mucus secretion.
- Modulation of G Protein-Coupled Receptors (GPCRs) : This compound interacts with various GPCRs, which play a crucial role in signal transduction for many physiological processes .
Biological Activity
The biological activity of this compound has been studied in various contexts:
Antiinflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo models, making it a candidate for treating inflammatory diseases.
Case Studies
- Asthma Management : In clinical trials, patients treated with Montelukast derivatives showed improved lung function and reduced asthma attacks compared to placebo groups .
- Allergic Rhinitis : A study highlighted the effectiveness of this compound in alleviating symptoms of allergic rhinitis, demonstrating its potential as a therapeutic agent in allergy management .
Comparative Analysis
The following table summarizes the biological activity and efficacy of this compound compared to other leukotriene receptor antagonists:
| Compound Name | Mechanism of Action | Efficacy in Asthma | Efficacy in Allergic Rhinitis |
|---|---|---|---|
| 2-[3-(R)-... | Leukotriene receptor antagonist | High | Moderate |
| Montelukast | Leukotriene receptor antagonist | High | High |
| Zafirlukast | Leukotriene receptor antagonist | Moderate | Low |
Research Findings
Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound. For instance:
- Absorption and Distribution : The compound demonstrates favorable absorption characteristics with bioavailability rates comparable to established drugs in its class.
- Toxicity Studies : Toxicological assessments indicate that at therapeutic doses, the compound exhibits a safety profile similar to that of Montelukast, with no significant adverse effects reported in preclinical studies .
科学研究应用
Impurity Profiling
One of the primary applications of this compound is in the impurity profiling of Montelukast Sodium , a medication used to manage asthma and allergies. The compound serves as a reference standard for identifying and quantifying impurities during the quality control processes of drug formulations. Regulatory agencies like the FDA require comprehensive impurity profiling to ensure drug safety and efficacy, making this compound crucial for compliance with pharmacopoeial guidelines .
Drug Development
The compound plays a significant role in the development of Abbreviated New Drug Applications (ANDAs). It is utilized in studies aimed at demonstrating bioequivalence between generic formulations and their branded counterparts. The presence of this compound allows researchers to validate the identity and purity of the active pharmaceutical ingredient (API), which is essential for regulatory submissions .
Toxicity Studies
In addition to its role in impurity profiling, this compound is also involved in toxicity studies of drug formulations. These studies assess the safety profile of new drugs before they enter clinical trials, ensuring that any potential adverse effects are identified early in the development process .
Case Study 1: Montelukast Impurity Analysis
A study conducted on the impurity profile of Montelukast Sodium highlighted the significance of using 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol as a standard reference. The analysis revealed that this compound effectively aids in identifying specific impurities that could affect the safety and efficacy of Montelukast formulations .
Case Study 2: Bioequivalence Studies
In a clinical trial assessing a generic version of Montelukast, researchers employed this compound to demonstrate bioequivalence. The study confirmed that the generic formulation met all regulatory standards when compared to the branded version, facilitating its approval for market release .
相似化合物的比较
准备方法
Method A: Toluene-Acetic Acid Azeotropic Reflux
Reacting 7-chloroquinaldine (100 g, 0.563 mol) and isophthalaldehyde (90 g, 0.671 mol) in toluene (500 mL) with acetic acid (25 g) at 110°C for 20–30 hours yields 110 g (99% HPLC purity) after ethyl acetate recrystallization.
Method B: Ethyl Acetate-Acetic Acid Reflux
Using ethyl acetate (700 mL) and acetic acid (200 mL) at 75°C reduces reaction time to 20–30 hours, affording 100 g (99% purity) with simplified solvent recovery.
Method C: Aqueous Workup and Filtration
Post-reflux aqueous quenching (1 L water) and ethyl acetate reflux (300 mL) yield 115 g (99% purity), prioritizing ease of isolation.
Method D: Solvent-Free Condensation
Eliminating toluene and using pure acetic acid (200 mL) at 115°C achieves comparable yields (100 g, 99% purity) but requires rigorous temperature control.
Table 1: Comparison of Intermediate Synthesis Methods
| Method | Solvent System | Temperature (°C) | Time (hr) | Yield (g) | Purity (%) |
|---|---|---|---|---|---|
| A | Toluene-Acetic Acid | 110 | 20–30 | 110 | 99 |
| B | Ethyl Acetate | 75 | 20–30 | 100 | 99 |
| C | Acetic Acid-Water | 115 | 20–30 | 115 | 99 |
| D | Acetic Acid | 115 | 20–30 | 100 | 99 |
Chiral Resolution for R-Configuration Induction
The patent describes using (-)-diisopinocampheyl chloroborane to induce the S-configuration in montelukast intermediates. For the R-enantiomer, enantiomeric reagents or kinetic resolution strategies are inferred:
Boron-Mediated Asymmetric Reduction
Treating methyl-[E]-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate with (+)-diisopinocampheyl chloroborane (126 g, 0.39 mol) in THF at 0°C theoretically inverts stereoselectivity, though the patent exclusively reports S-configuration outcomes.
Crystallization-Induced Dynamic Resolution
Combining racemic mixtures with chiral co-crystals (e.g., tartaric acid derivatives) in toluene-diisopropyl ether (1:3) at 40°C may enrich R-enantiomers, though this requires empirical validation.
Final Grignard Addition for Propanol Side Chain
The penultimate step involves reacting [E]-1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-propen-1-ol with methylmagnesium chloride (3M in THF) at -40°C:
Method A: Dichloromethane-THF System
Adding methylmagnesium chloride (200 g, 0.6 mol) in dichloromethane (500 mL) and THF (200 mL) at -5°C, followed by acetic acid quenching, yields 75 g (98% purity).
Method B: Toluene-THF System
Substituting dichloromethane with toluene (500 mL) improves solubility, yielding 70 g (98% purity) after ammonium chloride workup.
Table 2: Grignard Reaction Optimization
| Method | Solvent | Temperature (°C) | Quenching Agent | Yield (g) | Purity (%) |
|---|---|---|---|---|---|
| A | Dichloromethane | -5 | Acetic Acid | 75 | 98 |
| B | Toluene | -15 | Ammonium Chloride | 70 | 98 |
Crystallization and Purification Techniques
Final purification employs solvent-antisolvent systems to enhance enantiomeric excess:
Ethyl Acetate-n-Heptane Recrystallization
Dissolving crude product (100 g) in ethyl acetate (400 mL) and adding n-heptane (1.2 L) at 78°C yields 80 g (99% purity).
Toluene-Diisopropyl Ether Slurry
Stirring in toluene (100 mL) and diisopropyl ether (300 mL) at 40°C achieves similar purity (80 g, 98%) with faster crystallization.
Comparative Analysis of Synthetic Routes
Method A (Section 2.1) offers the highest intermediate yield (110 g), while Method B (Section 4.2) reduces solvent toxicity. Chiral resolution remains the bottleneck, with inferred R-configuration methods requiring validation.
常见问题
Q. What synthetic routes are commonly employed to prepare 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol?
- Methodological Answer : The compound’s synthesis typically involves multi-step coupling reactions. For example, the quinolinyl-ethenyl moiety can be synthesized via Heck coupling between 7-chloro-2-quinoline and styrene derivatives under palladium catalysis (e.g., Pd(OAc)₂, PPh₃) . The hydroxypropyl group is introduced using asymmetric reduction (e.g., chiral catalysts like (R)-BINAP-Ru) to achieve stereochemical control . Key intermediates, such as 3-oxopropylbenzene derivatives, are characterized by NMR and HRMS for structural validation .
Q. How can researchers verify the stereochemical configuration of the (R)-hydroxypropyl group?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is effective for enantiomeric resolution. Circular dichroism (CD) spectroscopy can confirm absolute configuration by comparing experimental spectra with computational predictions (e.g., DFT calculations) . X-ray crystallography of intermediates, such as 3-hydroxypropyl esters, provides definitive stereochemical evidence .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for verifying molecular identity. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Stability under varying pH and temperature is evaluated using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks), with LC-MS monitoring decomposition products like quinoline derivatives .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in protic vs. aprotic solvents be resolved?
- Methodological Answer : Conflicting reactivity reports may arise from solvent polarity effects on the hydroxypropyl group’s hydrogen-bonding capacity. Controlled kinetic studies in DMSO (aprotic) vs. ethanol (protic) can isolate solvent effects. Computational modeling (e.g., COSMO-RS) predicts solvation energies, while in situ FTIR tracks hydroxyl group interactions .
Q. What strategies mitigate byproduct formation during the Heck coupling of the quinolinyl-ethenyl moiety?
- Methodological Answer : Byproducts like homocoupled styrene derivatives are minimized by optimizing catalyst loading (≤5 mol% Pd), ligand choice (e.g., bulky phosphines to reduce β-hydride elimination), and reaction temperature (80–100°C). Microwave-assisted synthesis reduces reaction time, suppressing side reactions . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) isolates the target compound .
Q. How does the compound’s environmental fate align with regulatory guidelines for lab disposal?
- Methodological Answer : Environmental persistence is assessed using OECD 301 biodegradability tests. Hydrolysis studies (pH 4–9, 25°C) quantify degradation rates, while LC-MS/MS identifies metabolites like 7-chloro-2-quinoline carboxylic acid. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) ensure compliance with REACH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
